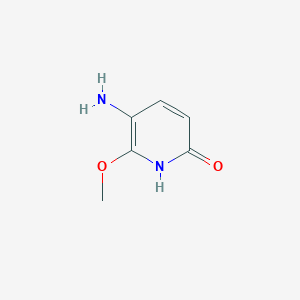
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.1 g/mol. Dopamine plays a crucial role in various physiological functions, including movement control, motivation, and reward.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)benzene-1,3-diol hydrobromide involves the reaction of 2,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of hydrobromic acid. The reaction mixture is stirred at room temperature for 24 hours, resulting in the formation of the desired compound as a white powder with an 85% yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials, 2,4-dihydroxybenzaldehyde, 2-aminoethanol, and hydrobromic acid, are used in appropriate quantities to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) is often used to reduce the nitro group to an amino group.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Applications De Recherche Scientifique
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide has a wide range of applications in various fields of scientific research. It is extensively used as a neurotransmitter in neuropharmacology and neurochemistry. The compound is also used in the study of neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder. Additionally, it is employed in the development of lipid polymer hybrid nanomaterials for mRNA delivery.
Mécanisme D'action
The compound acts as a neurotransmitter in the central nervous system by binding to and activating dopamine receptors. This activation results in various physiological responses, including movement control, motivation, and reward. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which play a critical role in regulating mood and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: The naturally occurring neurotransmitter with similar physiological functions.
N1, N3, N5-tris (2-aminoethyl)benzene-1,3,5-tricarboxamide: A lipid-like nanomaterial used in mRNA delivery.
Uniqueness
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is unique due to its synthetic nature and enhanced stability compared to natural dopamine. The hydrobromide salt form increases its water solubility, making it more suitable for various experimental setups.
Propriétés
Formule moléculaire |
C8H12BrNO2 |
|---|---|
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |
Clé InChI |
ORHNPQOUNADMDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)CCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


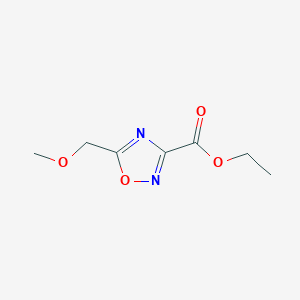
![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)

![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
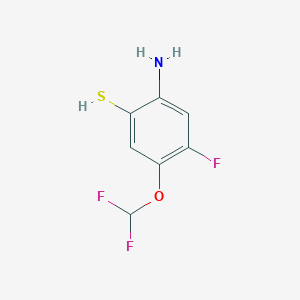
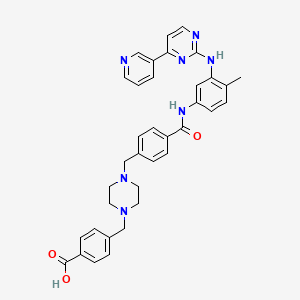

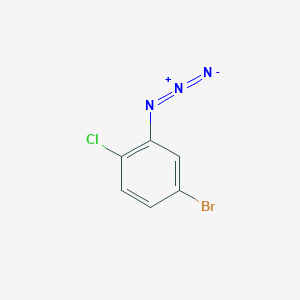

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
